molecular formula C18H17ClFNO4 B4226411 4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4226411
M. Wt: 365.8 g/mol
InChI Key: SMOWQUULLKBDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as CTFQ, is a chemical compound that has been studied for its potential pharmacological effects. It belongs to the quinolinone class of compounds and has been found to exhibit a range of interesting biological activities.

Mechanism of Action

The exact mechanism of action of 4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of certain ion channels and receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone exhibits a range of interesting biochemical and physiological effects. For example, it has been found to inhibit the growth of certain cancer cells, to reduce inflammation in animal models of arthritis, and to exhibit antifungal activity against certain strains of fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is that it has been shown to exhibit a range of interesting biological activities, which makes it a potentially useful tool for studying various physiological processes. However, one limitation is that its exact mechanism of action is not yet fully understood, which makes it difficult to interpret some of the results obtained from experiments.

Future Directions

There are many potential future directions for research on 4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is its potential as an anti-cancer agent, as studies have shown that it can inhibit the growth of certain cancer cells. Another area of interest is its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Scientific Research Applications

4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential therapeutic applications, including as an anti-inflammatory, antitumor, and antifungal agent. It has also been investigated for its potential to modulate the activity of certain enzymes and receptors in the body.

properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO4/c1-23-13-8-12-16(18(25-3)17(13)24-2)9(7-14(22)21-12)15-10(19)5-4-6-11(15)20/h4-6,8-9H,7H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOWQUULLKBDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(CC(=O)NC2=C1)C3=C(C=CC=C3Cl)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
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4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
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4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
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4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
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4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
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4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone

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